2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-(4-Hydroxypiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a hydroxyl group and an acetamide group linked to a tetrahydrofuran moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Acetamide Formation: The acetamide group is introduced by reacting the hydroxylated piperidine with acetic anhydride or acetyl chloride.
Tetrahydrofuran Attachment: The final step involves the attachment of the tetrahydrofuran moiety through a nucleophilic substitution reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate in an appropriate solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The hydroxyl and acetamide groups play crucial roles in binding to active sites and modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxypiperidin-1-yl)acetamide: Lacks the tetrahydrofuran moiety, which may affect its biological activity and chemical reactivity.
N-((tetrahydrofuran-2-yl)methyl)acetamide: Lacks the piperidine ring, which may influence its binding properties and mechanism of action.
Uniqueness
2-(4-Hydroxypiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to the combination of the piperidine ring, hydroxyl group, acetamide group, and tetrahydrofuran moiety. This unique structure allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C12H22N2O3/c15-10-3-5-14(6-4-10)9-12(16)13-8-11-2-1-7-17-11/h10-11,15H,1-9H2,(H,13,16) |
InChI Key |
CNQDDQKFJGFTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)O |
Origin of Product |
United States |
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